1-(5-Bromo-2-chlorophenyl)piperazine
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Overview
Description
1-(5-Bromo-2-chlorophenyl)piperazine is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of a bromine and chlorine atom attached to a phenyl ring, which is further connected to a piperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Bromo-2-chlorophenyl)piperazine typically involves the reaction of 5-bromo-2-chloroaniline with piperazine. The process can be carried out under various conditions, including:
Cyclization of 1,2-diamine derivatives with sulfonium salts: This method involves the reaction of 1,2-diamine derivatives with sulfonium salts under basic conditions to form the piperazine ring.
Aza-Michael addition: This involves the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(5-Bromo-2-chlorophenyl)piperazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different products depending on the reagents and conditions used.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and other nucleophiles.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted piperazine derivatives, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced products.
Scientific Research Applications
1-(5-Bromo-2-chlorophenyl)piperazine has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological and psychiatric disorders.
Biological Studies: The compound is used in studies investigating the biological activity of piperazine derivatives, including their potential as antimicrobial and anticancer agents.
Industrial Applications: It is employed in the synthesis of various industrial chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 1-(5-Bromo-2-chlorophenyl)piperazine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
1-(5-Bromo-2-chlorophenyl)piperazine can be compared with other similar compounds, such as:
1-(4-Chlorophenyl)piperazine: This compound has a similar structure but lacks the bromine atom, which can influence its chemical reactivity and biological activity.
1-(3-Bromo-2-chlorophenyl)piperazine: This compound has a different substitution pattern on the phenyl ring, which can affect its properties and applications.
The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct chemical and biological properties compared to other piperazine derivatives.
Properties
Molecular Formula |
C10H12BrClN2 |
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Molecular Weight |
275.57 g/mol |
IUPAC Name |
1-(5-bromo-2-chlorophenyl)piperazine |
InChI |
InChI=1S/C10H12BrClN2/c11-8-1-2-9(12)10(7-8)14-5-3-13-4-6-14/h1-2,7,13H,3-6H2 |
InChI Key |
ZUTPPYHCRNJLCX-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)C2=C(C=CC(=C2)Br)Cl |
Origin of Product |
United States |
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